Cas no 896344-04-0 (2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide)

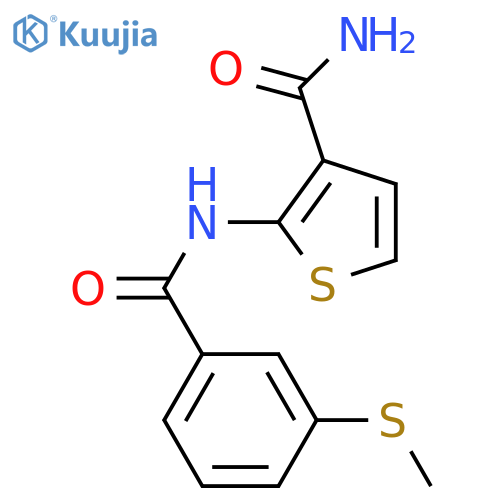

896344-04-0 structure

商品名:2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide

2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2-[(3-methylsulfanylbenzoyl)amino]thiophene-3-carboxamide

- SR-01000022322

- SR-01000022322-1

- 2-(3-(methylthio)benzamido)thiophene-3-carboxamide

- AKOS024659824

- F2554-0235

- 896344-04-0

- 2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide

- 2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide

-

- インチ: 1S/C13H12N2O2S2/c1-18-9-4-2-3-8(7-9)12(17)15-13-10(11(14)16)5-6-19-13/h2-7H,1H3,(H2,14,16)(H,15,17)

- InChIKey: XKAXQXWHGPJTFM-UHFFFAOYSA-N

- ほほえんだ: C1(NC(=O)C2=CC=CC(SC)=C2)SC=CC=1C(N)=O

計算された属性

- せいみつぶんしりょう: 292.03401998g/mol

- どういたいしつりょう: 292.03401998g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 352

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 126Ų

2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2554-0235-5μmol |

2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide |

896344-04-0 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2554-0235-30mg |

2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide |

896344-04-0 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2554-0235-3mg |

2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide |

896344-04-0 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2554-0235-4mg |

2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide |

896344-04-0 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2554-0235-75mg |

2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide |

896344-04-0 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2554-0235-10μmol |

2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide |

896344-04-0 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2554-0235-20μmol |

2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide |

896344-04-0 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2554-0235-1mg |

2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide |

896344-04-0 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2554-0235-15mg |

2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide |

896344-04-0 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2554-0235-5mg |

2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide |

896344-04-0 | 90%+ | 5mg |

$69.0 | 2023-05-16 |

2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide 関連文献

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Alexander S. Romanov,Florian Chotard,Jahan Rashid,Manfred Bochmann Dalton Trans., 2019,48, 15445-15454

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

896344-04-0 (2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide) 関連製品

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量